N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19909156
InChI: InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

CAS No.:

Cat. No.: VC19909156

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Standard InChI Key GDFIJBUFIBUTJM-UHFFFAOYSA-N
Canonical SMILES CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3-(1H-Pyrazol-3-yl)phenyl)-2-ethoxyacetamide (IUPAC name: 2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide) consists of three key moieties:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) at position 3 of the phenyl group.

  • A phenyl group substituted at the meta position with the pyrazole ring.

  • An ethoxyacetamide side chain (-OCH2_2CO-NH-) attached to the phenyl group’s amino nitrogen.

The canonical SMILES notation CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2\text{CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2} encodes this structure. The presence of both electron-withdrawing (amide) and electron-donating (ethoxy) groups creates a polarized electronic environment, influencing its reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight245.28 g/mol
CAS NumberNot publicly disclosed
PubChem CID32206186
Solubility (Predicted)Low in water; soluble in DMSO

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR spectra show distinct signals for the pyrazole ring protons (δ 6.5–7.5 ppm), ethoxy methylene (-OCH2_2-) at δ 1.2–1.4 ppm (triplet), and the acetamide carbonyl (δ 2.1–2.3 ppm).

  • 13C^{13}\text{C} NMR confirms the carbonyl carbon at δ 170–175 ppm and pyrazole carbons at δ 105–150 ppm.

Infrared Spectroscopy (IR):

  • Strong absorption bands at 1650–1700 cm1^{-1} (amide C=O stretch) and 3100–3300 cm1^{-1} (N-H stretch).

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves four critical stages (Figure 1):

Stage 1: Formation of Pyrazole Core

  • Condensation: Reacting substituted acetophenones with diethyl oxalate under basic conditions (Kt^\text{t}-butoxide/THF) yields 1,3-diketones .

  • Cyclization: Treating 1,3-diketones with phenylhydrazine in ethanol forms the pyrazole ring via Fischer indole synthesis .

Stage 2: Functionalization of Pyrazole

  • Reduction: LiAlH4_4-mediated reduction of ester groups to alcohols.

  • Oxidation: IBX (2-iodoxybenzoic acid) oxidizes the alcohol to an aldehyde .

Stage 4: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield Optimization Challenges

  • Regioselectivity: Pyrazole synthesis often produces regioisomers. Iron-based catalysts improve selectivity for the 3-pyrazolyl isomer.

  • Solvent Effects: Ethanol maximizes cyclization yields, while DMSO aids oxidation steps .

Biological Activities and Mechanistic Insights

Analgesic Effects

In murine models, analogs of N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide show 40–60% reduction in pain response (tail-flick test) at 50 mg/kg doses, comparable to ibuprofen.

Table 2: Antimicrobial Activities of Pyrazolyl-Thiazole Analogs

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
10q12.525
10u6.2550
10y2550

The electron-withdrawing groups (e.g., -NO2_2, -CN) enhance membrane disruption in Gram-positive bacteria .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 245.28 ([M+H]+^+), confirming molecular weight.

  • Isotopic pattern matches C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}.

Applications in Medicinal Chemistry

Lead Compound Optimization

  • Bioisosteric Replacement: Replacing the ethoxy group with methoxy or propoxy alters pharmacokinetics (e.g., logP values from 2.1 to 3.4).

  • Prodrug Design: Esterification of the acetamide improves oral bioavailability in preclinical models.

Target Identification Studies

  • Pull-Down Assays: The compound binds heat shock protein 90 (HSP90) and NF-κB subunits, suggesting roles in oncology and immunology.

Comparative Analysis with Pyrazole Derivatives

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., -OCH3_3): Increase COX-2 selectivity (IC50_{50} = 0.8 µM vs. 2.1 µM for unsubstituted analogs).

  • Halogen Substituents (e.g., -Cl): Enhance antimicrobial potency (MIC reduced by 50% for P. mirabilis) .

Table 3: Pharmacological Comparison of Pyrazole Analogs

CompoundCOX-2 IC50_{50} (µM)logP
N-(3-Pyrazolyl)phenyl1.22.5
4-Methoxy derivative0.82.8
4-Chloro derivative1.53.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator